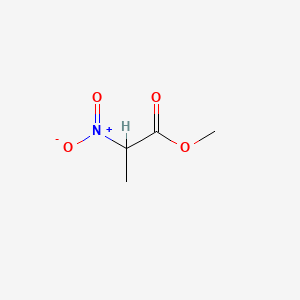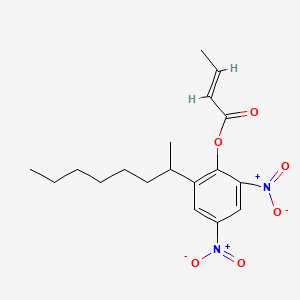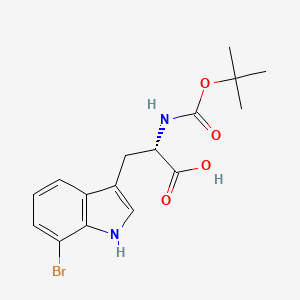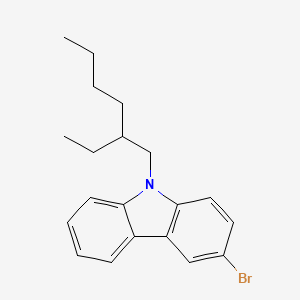
3-Bromo-9-(2-ethylhexyl)-9H-carbazole
概要
説明
3-Bromo-9-(2-ethylhexyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The addition of a bromine atom and an ethylhexyl group to the carbazole core enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole typically involves the bromination of 9-(2-ethylhexyl)-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination. The general reaction scheme is as follows:
- Dissolve 9-(2-ethylhexyl)-9H-carbazole in dichloromethane.
- Add N-bromosuccinimide to the solution.
- Reflux the mixture for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate greener solvents and reagents to minimize environmental impact.
化学反応の分析
Types of Reactions
3-Bromo-9-(2-ethylhexyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 3-azido-9-(2-ethylhexyl)-9H-carbazole or 3-thio-9-(2-ethylhexyl)-9H-carbazole.
Coupling Reactions: Formation of biaryl derivatives or extended conjugated systems.
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of dihydrocarbazole derivatives.
科学的研究の応用
3-Bromo-9-(2-ethylhexyl)-9H-carbazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of materials for OLEDs and OPVs due to its excellent hole-transporting properties.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells to enhance light absorption and charge separation.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of anticancer and antimicrobial agents.
Material Science: Utilized in the synthesis of polymers and copolymers with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole in organic electronics involves its ability to transport holes efficiently. The bromine atom and ethylhexyl group influence the electronic properties of the carbazole core, enhancing its stability and solubility. In photovoltaic applications, the compound facilitates charge separation and transport, contributing to the overall efficiency of the device.
類似化合物との比較
Similar Compounds
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Similar structure with two bromine atoms, offering different reactivity and electronic properties.
9-(2-Ethylhexyl)-9H-carbazole: Lacks the bromine atom, resulting in different solubility and reactivity.
3-Bromo-9-ethyl-9H-carbazole: Similar brominated carbazole with a shorter alkyl chain.
Uniqueness
3-Bromo-9-(2-ethylhexyl)-9H-carbazole is unique due to the presence of both the bromine atom and the ethylhexyl group. This combination enhances its solubility, reactivity, and electronic properties, making it a versatile compound for various applications in organic electronics and material science.
特性
IUPAC Name |
3-bromo-9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-13-16(21)11-12-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUMJBPNVXDEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628336-85-6 | |
| Record name | 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


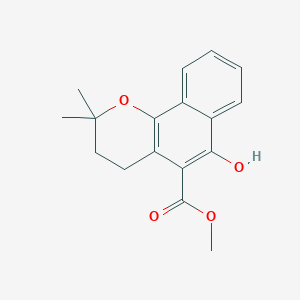
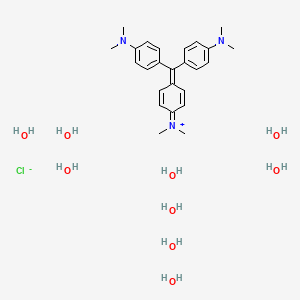
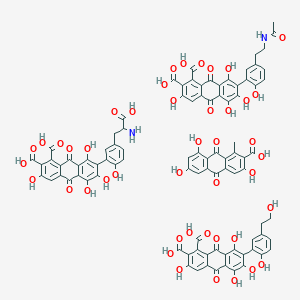
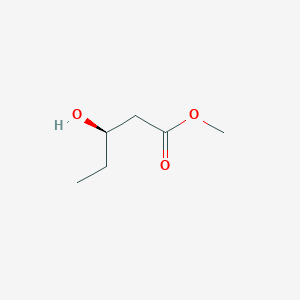
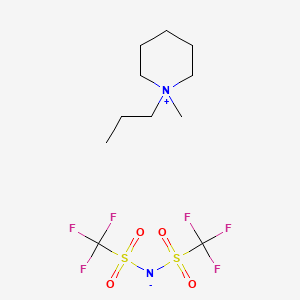
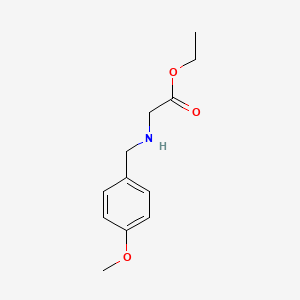
![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)
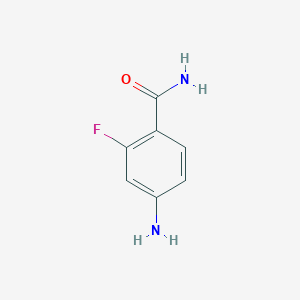
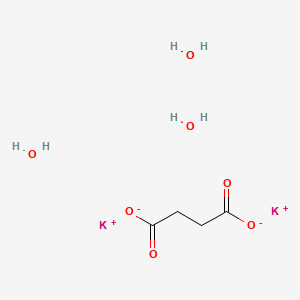
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)
